Cas no 897614-82-3 (N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide)
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide
- N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
- Acetamide, N-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl]-2-(2-naphthalenyloxy)-
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
- N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide
- 897614-82-3
- F2070-0250
- AKOS024625369
-
- Inchi: 1S/C21H19N5O3/c1-28-18-10-7-17(8-11-18)26-20(23-24-25-26)13-22-21(27)14-29-19-9-6-15-4-2-3-5-16(15)12-19/h2-12H,13-14H2,1H3,(H,22,27)
- InChI Key: XGMUULOOWWVBBB-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)(=O)COC1=CC=C2C(=C1)C=CC=C2
Computed Properties
- Exact Mass: 389.14878949g/mol
- Monoisotopic Mass: 389.14878949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 91.2Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- pka: 12.39±0.46(Predicted)
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0250-2μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-5μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-10μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-20μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-1mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-2mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-3mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-4mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-5mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0250-10mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide |
897614-82-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide
Research Brief on N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide (CAS: 897614-82-3)
The compound N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide (CAS: 897614-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrazole and naphthalene moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
Recent research has elucidated the synthetic pathways for this compound, highlighting its efficient production through multi-step organic reactions. The incorporation of the tetrazole ring, known for its bioisosteric properties, enhances the compound's metabolic stability and binding affinity to biological targets. Additionally, the naphthalene moiety contributes to its lipophilicity, facilitating membrane permeability and cellular uptake. These structural features make it a viable candidate for further pharmacological evaluation.
Pharmacological studies have demonstrated that N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide exhibits potent activity against specific enzyme targets, including kinases and proteases. In vitro assays have revealed its inhibitory effects on key signaling pathways involved in inflammation and cancer progression. Notably, the compound has shown selective inhibition of certain isoforms, suggesting potential for targeted therapy with reduced off-target effects.
Mechanistic investigations have further explored the compound's interactions at the molecular level. X-ray crystallography and molecular docking studies have provided detailed insights into its binding mode within the active sites of target enzymes. These findings underscore the importance of the tetrazole and naphthalene groups in mediating high-affinity interactions, which could be leveraged for the design of more potent analogs.
In vivo studies have corroborated the compound's efficacy in animal models of disease. Preclinical trials have reported significant reductions in tumor growth and inflammatory markers, with favorable pharmacokinetic profiles. The compound's stability and bioavailability have been optimized through formulation strategies, enhancing its therapeutic potential. These results position it as a promising lead compound for further development.
Despite these advancements, challenges remain in the clinical translation of N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide. Issues such as dose-dependent toxicity and potential drug-drug interactions require thorough investigation. Future research directions include structure-activity relationship (SAR) studies to refine its pharmacological properties and the exploration of combination therapies to enhance efficacy.
In conclusion, N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide (CAS: 897614-82-3) represents a significant advancement in chemical biology and drug discovery. Its unique structural features, coupled with promising preclinical data, highlight its potential as a therapeutic agent. Continued research efforts will be essential to address remaining challenges and unlock its full clinical potential.
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